Methyl 9-decenoate (CAS: 25601-41-6) is a bio-based, bifunctional C10 ester characterized by a highly reactive terminal double bond and a processable methyl ester group. Typically derived from the ethenolysis of bulk seed oils like methyl oleate, it serves as a premium intermediate for synthesizing specialty polyamides (Nylon-10, 12, 13), functionalized polyolefins, and high-value agrochemicals. For industrial buyers and materials scientists, its primary value proposition lies in its terminal unsaturation, which undergoes olefin metathesis, hydroformylation, and polymerization at drastically higher rates and with greater selectivity than internal alkene alternatives. Furthermore, its esterified form avoids the catalytic poisoning, hydrogen-bonding interference, and corrosive handling issues associated with its free acid counterpart, making it the preferred precursor for scalable, high-turnover catalytic workflows [1].
Substituting Methyl 9-decenoate with cheaper, bulk internal alkenes like methyl oleate severely degrades reaction kinetics in cross-metathesis and polymerization workflows. Internal alkenes suffer from steric hindrance, leading to sluggish initiation, incomplete conversion, and the generation of complex, non-volatile by-product mixtures that require costly downstream purification [1]. Attempting to substitute with the free acid analog (9-decenoic acid) introduces processability failures; the free carboxylic acid group can coordinate with or hydrogen-bond to sensitive ruthenium- or palladium-based catalysts, drastically depressing turnover numbers (TON) and overall yield [2]. Finally, substituting with internal isomers like methyl 5-decenoate fundamentally alters low-temperature autoignition profiles, rendering them useless as direct drop-in surrogates for terminal-alkene combustion modeling[3].
In the synthesis of nylon precursors via cross-metathesis with non-conjugated nitriles (e.g., allyl cyanide), the terminal alkene of Methyl 9-decenoate ensures rapid, clean reactions. Studies using a Hoveyda-Grubbs 2nd generation catalyst at 110 °C demonstrate that Methyl 9-decenoate achieves >92% conversion cleanly. In direct contrast, using the internal alkene methyl oleate under identical conditions results in suppressed reactivity, requiring continuous catalyst injection and yielding a complex mixture of non-volatile by-products and dimers[1].
| Evidence Dimension | Cross-metathesis conversion and by-product profile |
| Target Compound Data | >92% conversion with a clean product profile. |
| Comparator Or Baseline | Methyl oleate (suppressed reactivity, heavy dimerization, and complex non-volatile mixtures). |
| Quantified Difference | Terminal alkene enables >92% clean conversion, whereas the internal alkene fails to produce a viable, easily purifiable product stream. |
| Conditions | Cross-metathesis with allyl cyanide, Hoveyda-Grubbs 2nd generation catalyst (2 mol%), 110 °C. |
Buyers synthesizing specialty polyamides must procure the terminal alkene to achieve high yields and avoid the prohibitive downstream purification costs associated with internal alkene feedstocks.
The esterified form (Methyl 9-decenoate) exhibits significantly higher metathesis efficiency compared to its free acid counterpart (9-decenoic acid). Free carboxylic acids can interfere with ruthenium-based metathesis catalysts through hydrogen bonding or direct coordination, severely depressing catalytic yields. Patent literature confirms that cross-metathesis with short-chain unsaturated compounds (like methyl acrylate) is 'much less effective on 9-decenoic acid than on methyl 9-decenoate,' necessitating the ester form for industrial-scale amino acid synthesis [1].
| Evidence Dimension | Metathesis reaction effectiveness / Catalyst compatibility |
| Target Compound Data | High cross-metathesis efficiency and catalyst turnover. |
| Comparator Or Baseline | 9-decenoic acid (significantly reduced metathesis effectiveness due to acid-group interference). |
| Quantified Difference | Substantial drop in catalytic efficiency and yield when utilizing the free acid rather than the methyl ester. |
| Conditions | Cross-metathesis with short-chain unsaturated compounds (e.g., acrylates) for amino acid synthesis. |
For industrial metathesis workflows, procuring the methyl ester prevents catalyst deactivation and maximizes turnover numbers (TON), significantly lowering overall process costs.
In combustion and oxidation models, the position of the double bond drastically alters kinetic reactivity. Methyl 9-decenoate exhibits significantly higher low-temperature reactivity than its internal isomer, methyl 5-decenoate. The internal double bond in the 5-decenoate isomer inhibits the internal isomerizations necessary for chain branching, reducing the rate of alkylperoxy radical isomerization. Consequently, the low-temperature (<900 K) ignition delay for the internal isomer is increased by roughly a factor of 2 compared to Methyl 9-decenoate[1].
| Evidence Dimension | Low-temperature autoignition delay (NTC regime) |
| Target Compound Data | Faster autoignition (shorter ignition delay). |
| Comparator Or Baseline | Methyl 5-decenoate (ignition delay increased by roughly a factor of 2). |
| Quantified Difference | ~2x difference in ignition delay at low temperatures (<900 K). |
| Conditions | Stoichiometric fuel/air mixtures at 20 atm, <900 K in a rapid compression machine / shock tube. |
Researchers developing biodiesel combustion models must select the exact double-bond isomer, as terminal alkenes yield fundamentally different kinetic oxidation profiles than internal alkenes.
Methyl 9-decenoate acts as a highly effective polar comonomer in Pd-catalyzed chain-straightening polymerizations with alpha-olefins (like 1-decene). It incorporates efficiently (up to 13 mol %) to yield semicrystalline, ester-functionalized polyethylene with high melting points (Tm up to 120 °C). Internal alkenes like methyl oleate are sterically hindered and cannot undergo this specific terminal-insertion chain-straightening mechanism effectively to produce high-melting semicrystalline polymers [1].
| Evidence Dimension | Polar comonomer incorporation in chain-straightening polymerization |
| Target Compound Data | Up to 13 mol % incorporation yielding Tm ~120 °C semicrystalline polymers. |
| Comparator Or Baseline | Internal alkenes (sterically hindered, incompatible with high-efficiency terminal insertion). |
| Quantified Difference | Enables the formation of semicrystalline polar polyethylene which is structurally inaccessible via bulk internal fatty esters. |
| Conditions | Pd-diimine catalyzed copolymerization with 1-decene at 22 °C. |
Materials scientists require the terminal double bond of Methyl 9-decenoate to successfully engineer polar-functionalized polyolefins without disrupting polymer crystallinity.
Methyl 9-decenoate is the ideal starting material for cross-metathesis with nitriles (e.g., allyl cyanide) followed by hydrogenation. Its terminal alkene ensures high conversion rates without the complex by-product formation seen with internal alkenes, making it highly suitable for producing amino-ester precursors for high-performance nylons [1].
Used as a polar comonomer in transition-metal-catalyzed chain-straightening polymerizations, Methyl 9-decenoate allows for the creation of ester-functionalized, semicrystalline polyethylene. This improves polymer adhesion, printability, and compatibility properties while maintaining high melting temperatures [2].
Because double-bond position drastically affects low-temperature oxidation, Methyl 9-decenoate is an essential reference compound for studying the combustion kinetics and autoignition behavior of terminal unsaturated fatty acid methyl esters (FAMEs) in engine modeling [3].
The highly reactive terminal alkene acts as a clean, high-yielding precursor for the synthesis of specialty chemicals, including 9-decen-1-ol (fragrances) and 9-oxo-trans-2-decenoic acid (pheromones), where the ester group protects the molecule during upstream catalytic transformations[4].
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